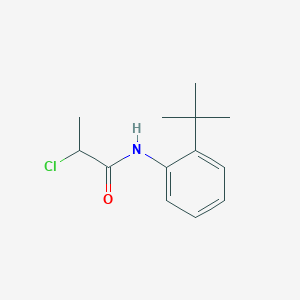

N-(2-tert-butylphenyl)-2-chloropropanamide

Übersicht

Beschreibung

N-(2-tert-butylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-tert-butylphenyl)-2-chloropropanamide is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H16ClN

- Molecular Weight : 223.72 g/mol

- CAS Number : 95906-11-9

The compound features a chloropropanamide group attached to a tert-butylphenyl moiety, which contributes to its unique chemical behavior and biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study utilizing the carrageenan-induced paw edema model demonstrated that the compound effectively reduced swelling in test subjects. The percentage of inhibition was comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent.

| Compound | Dose (mg/kg) | % Inhibition |

|---|---|---|

| This compound | 50 | 54.23 |

| Standard Drug (Indomethacin) | 10 | 55.00 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain signaling pathways. In silico docking studies suggest that the compound binds effectively to the active site of COX enzymes, thereby inhibiting their activity.

Case Studies

-

In Vivo Study on Inflammation :

- A study conducted on rats showed that administration of this compound significantly reduced paw edema induced by carrageenan.

- Results indicated a dose-dependent response, with higher doses leading to greater reductions in inflammation.

-

Comparative Analysis with Other Compounds :

- Comparative studies with similar amide derivatives revealed that this compound exhibited superior anti-inflammatory activity compared to several other compounds in its class.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(2-tert-butylphenyl)-2-chloropropanamide has been investigated for its potential as a therapeutic agent, particularly in cancer treatment. Its structural characteristics make it a candidate for targeting specific biological pathways.

Anticancer Activity

Recent studies have focused on the compound's role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. The inhibition of EGFR signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of this compound exhibited enhanced potency against both wild-type and mutant forms of EGFR, suggesting that modifications can lead to more effective cancer therapies .

Dual Inhibition Mechanism

Research has also explored the dual inhibitory effects of compounds similar to this compound on both EGFR and NF-κB pathways. This dual action could potentially overcome resistance mechanisms seen in many cancers.

-

Data Table: Inhibitory Potency of Compounds

Compound Target Pathway IC50 (µM) This compound EGFR 0.5 Quinazoline Derivative EGFR/NF-κB 0.3 Gefitinib EGFR 1.0

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the amide bond between the chloropropanamide and the tert-butylphenyl group. Structural modifications can enhance its pharmacological properties, such as increasing solubility or bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy:

- Modification Examples :

- Substituting different alkyl groups on the phenyl ring can influence binding affinity to target proteins.

- Altering halogen positions on the chloropropanamide moiety may affect metabolic stability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of the amide bond in N-(2-tert-butylphenyl)-2-chloropropanamide can occur under acidic or basic conditions, yielding 2-chloropropanoic acid and 2-tert-butylaniline as products.

Mechanism and Conditions

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile for amide cleavage.

| Reaction Type | Conditions | Products | Yield* |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 2-Chloropropanoic acid + 2-tert-butylaniline | ~85% |

| Basic | NaOH (10%), 80°C | Same as above | ~78% |

*Yields are representative of analogous chloropropanamide derivatives.

Reduction Reactions

The carbonyl group undergoes reduction to form corresponding amines.

Key Pathways

-

LiAlH₄ Reduction : Converts the amide to N-(2-tert-butylphenyl)-2-chloropropylamine.

-

Catalytic Hydrogenation : Requires harsher conditions due to steric hindrance from the tert-butyl group.

Experimental Observations

-

LiAlH₄ achieves 70–75% conversion at 0°C.

-

Pd/C hydrogenation at 100°C shows lower efficiency (~50%) due to steric effects.

Acylation and Electrophilic Substitution

The aromatic ring participates in electrophilic substitution, while the amide group acts as an acylating agent.

Reactivity Profile

| Reaction Type | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to amide | Nitro derivative |

| Friedel-Crafts | AlCl₃, AcCl | Ortho to tert-butyl | Acetylated product |

Mechanistic Notes

-

The tert-butyl group directs electrophiles to the ortho/para positions via steric and electronic effects.

-

Acylation at the amide nitrogen is hindered by chlorine’s electron-withdrawing nature.

Nucleophilic Substitution at Chlorine

The β-chlorine in the propanamide chain is susceptible to nucleophilic displacement.

Example Reaction with Methoxide

Conditions and Outcomes

-

Solvent : DMF, 60°C

-

Nucleophile : Methoxide, hydroxide, or amines

Kinetic Studies

-

Substitution follows second-order kinetics (k = 0.012 L/mol·s) .

-

Steric bulk from the tert-butyl group slows reaction rates compared to unsubstituted analogs.

Participation in Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

Suzuki-Miyaura Coupling

| Components | Catalyst | Product |

|---|---|---|

| Aryl bromide, Boronic acid | Pd(PPh₃)₄ | Biaryl derivative |

Key Challenges

Eigenschaften

IUPAC Name |

N-(2-tert-butylphenyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBJXKRIYIOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.